molecular formula C22H27N5O5 B14080682 Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate

Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate

Cat. No.: B14080682
M. Wt: 441.5 g/mol
InChI Key: ZOYPBDXGUQMQPM-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a phthalazinone moiety and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is the reaction of piperazine with phthalic anhydride to form the phthalazinone ring This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups to the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H27N5O5

Molecular Weight

441.5 g/mol

IUPAC Name

tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H27N5O5/c1-22(2,3)32-21(31)26-10-8-25(9-11-26)15-5-4-14-13-23-27(20(30)16(14)12-15)17-6-7-18(28)24-19(17)29/h4-5,12-13,17H,6-11H2,1-3H3,(H,24,28,29)

InChI Key

ZOYPBDXGUQMQPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=NN(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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